molecular formula C5H8Cl3NO3 B14169423 1,1,1-Trichloro-3-nitro-2-pentanol CAS No. 759-39-7

1,1,1-Trichloro-3-nitro-2-pentanol

Cat. No.: B14169423
CAS No.: 759-39-7
M. Wt: 236.48 g/mol
InChI Key: JUWWADPDXYJWTL-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3-nitro-2-pentanol is an organic compound with the molecular formula C5H8Cl3NO3 It contains a nitro group, three chlorine atoms, and a hydroxyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-3-nitro-2-pentanol can be synthesized through the nitration of 1,1,1-trichloro-2-pentanol. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-3-nitro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of trichloroacetone derivatives.

    Reduction: Formation of 1,1,1-trichloro-3-amino-2-pentanol.

    Substitution: Formation of various substituted pentanol derivatives.

Scientific Research Applications

1,1,1-Trichloro-3-nitro-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-3-nitro-2-pentanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2-pentanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,1,1-Trichloro-3-amino-2-pentanol: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    1,1,1-Trichloro-3-nitropropane: Shorter carbon chain, resulting in different physical and chemical properties.

Uniqueness

1,1,1-Trichloro-3-nitro-2-pentanol is unique due to the presence of both nitro and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings.

Properties

CAS No.

759-39-7

Molecular Formula

C5H8Cl3NO3

Molecular Weight

236.48 g/mol

IUPAC Name

1,1,1-trichloro-3-nitropentan-2-ol

InChI

InChI=1S/C5H8Cl3NO3/c1-2-3(9(11)12)4(10)5(6,7)8/h3-4,10H,2H2,1H3

InChI Key

JUWWADPDXYJWTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(Cl)(Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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